Phthalic-13C6 Anhydride
Description
Significance of Stable Isotopes in Mechanistic Elucidation and Tracing Studies
Stable isotopes are non-radioactive forms of elements that possess the same number of protons but a different number of neutrons. scbt.com This subtle difference in mass, while not affecting the chemical properties of the element, provides a unique signature that can be detected by advanced analytical instruments. scbt.com In the realm of mechanistic elucidation, stable isotopes are indispensable for mapping the intricate steps of a chemical reaction. symeres.com By labeling a specific atom within a reactant molecule, chemists can follow its journey and determine which bonds are broken and formed, thus piecing together the reaction pathway. symeres.com
Furthermore, stable isotope tracing has profound implications in various scientific disciplines. In environmental science, it helps track the movement of pollutants and nutrients through ecosystems. scbt.com In biochemistry and molecular biology, it allows for the investigation of metabolic pathways, protein dynamics, and cellular processes. scbt.com The ability to precisely follow the fate of atoms provides unparalleled insights into complex systems. scbt.com
Fundamental Principles and Applications of Carbon-13 (13C) Isotopic Labeling
Among the stable isotopes used in research, Carbon-13 (¹³C) holds a prominent position. Naturally, carbon exists predominantly as Carbon-12 (¹²C), with ¹³C accounting for only about 1.1% of all carbon atoms. wikipedia.org In ¹³C isotopic labeling, molecules are synthesized using starting materials enriched with ¹³C. These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. symeres.comvulcanchem.com
The applications of ¹³C isotopic labeling are vast and continue to expand:
Metabolic Research: Labeled compounds are used to trace metabolic pathways in living organisms, providing a detailed picture of how substances are processed in the body. wikipedia.org
Pharmacology: In drug development, ¹³C labeling helps researchers study drug metabolism, pharmacokinetics, and potential side effects. researchgate.net
Proteomics: It is used to quantify proteins and study their interactions within cells. wikipedia.org
Environmental Science: ¹³C labeling aids in understanding the carbon cycle and the fate of organic compounds in the environment. symeres.com
Chemical Synthesis: It is a crucial tool for elucidating reaction mechanisms and optimizing synthetic routes.
Rationale for Employing Phthalic-13C6 Anhydride (B1165640) as a Research Probe
Phthalic-13C6 Anhydride is a derivative of phthalic anhydride where all six carbon atoms of the benzene (B151609) ring are replaced with the ¹³C isotope. vulcanchem.com This specific labeling pattern makes it an exceptional research probe for several reasons. The incorporation of six ¹³C atoms results in a distinct mass shift of +6 compared to the unlabeled compound, allowing for clear identification and quantification in complex mixtures using mass spectrometry. vulcanchem.com
Furthermore, the presence of six ¹³C atoms significantly enhances the signals in ¹³C NMR spectroscopy. vulcanchem.com This heightened sensitivity enables detailed structural analysis and the study of reaction mechanisms with greater precision. vulcanchem.comrsc.org Researchers can select this compound and other isotope-labeled variants to best suit the specific requirements of their analytical or research needs. vulcanchem.com Its chemical reactivity is similar to that of unlabeled phthalic anhydride, allowing it to be used as a direct substitute in various reactions to probe mechanistic details. vulcanchem.com
Historical Context of Phthalic Anhydride in Organic Synthesis Research
The story of this compound is built upon the long and significant history of its unlabeled precursor, phthalic anhydride. First reported in 1836 by Auguste Laurent, phthalic anhydride was the first commercially used anhydride of a dicarboxylic acid. wikipedia.org Early production methods involved the liquid-phase oxidation of naphthalene (B1677914) catalyzed by mercury. wikipedia.org Modern industrial processes have since evolved to use vanadium pentoxide as a catalyst for the gas-phase oxidation of naphthalene or o-xylene (B151617). wikipedia.orgrsc.org
Throughout its history, phthalic anhydride has been a versatile and important intermediate in organic chemistry. It is a key component in the large-scale production of plasticizers, particularly for plastics. wikipedia.org It has also been widely used in the synthesis of dyes, such as quinizarin (B34044) and phenolphthalein, the latter discovered by Adolf von Baeyer in 1871. wikipedia.org Its rich history and well-established reactivity provide a solid foundation for the application of its isotopically labeled form, this compound, in modern research. rsc.orgnih.gov
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | ¹³C₆C₂H₄O₃ | vulcanchem.com |
| Molecular Weight | 154.07 g/mol | |
| CAS Number | 1173019-01-6 | |
| Melting Point | 131-134 °C (lit.) | |
| Boiling Point | 284 °C (lit.) | |
| Isotopic Purity | 99 atom % ¹³C | |
| Mass Shift | M+6 |
Properties
CAS No. |
1173019-01-6 |
|---|---|
Molecular Formula |
C₂¹³C₆H₄O₃ |
Molecular Weight |
154.07 |
Synonyms |
1,2-Benzenedicarboxylic Anhydride--13C6; 1,3-Phthalandione-13C6; 2-Benzofuran-1,3-dione-13C6; Araldite HT 901-13C6; ESEN-13C6; HT 901-13C6; NSC 10431-13C6; Phthalandione-13C6; Phthalanhydride-13C6; Phthalic Acid Anhydride-13C6; Retarder AK-13C6; Reta |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation Methodologies for Phthalic 13c6 Anhydride
Precursor Synthesis and Carbon-13 Enrichment Techniques
The foundational step in producing Phthalic-13C6 Anhydride (B1165640) is the acquisition or synthesis of a precursor molecule where the benzene (B151609) ring is uniformly labeled with ¹³C. This can be achieved through biosynthetic methods or multi-step organic chemical synthesis.
Approaches for Biosynthetic Generation of 13C-Labeled Aromatic Precursors
Biosynthetic pathways in certain microorganisms, fungi, and plants can be harnessed to produce aromatic compounds from simple carbon sources. mpg.de By providing a ¹³C-enriched substrate, such as [¹³C₆]-D-glucose, in the growth medium, organisms can synthesize aromatic amino acids and other benzene-containing molecules that are fully labeled with ¹³C. mpg.deroyalsocietypublishing.org
For example, studies have shown that organisms utilizing the polyketide synthase (PKS) pathway can form benzenoids through the condensation of precursors like acetyl-CoA and malonyl-CoA. mpg.de By feeding the organism ¹³C-labeled acetate (B1210297) or glucose, these building blocks become enriched with ¹³C, leading to the formation of ¹³C-labeled aromatic rings. mpg.deroyalsocietypublishing.org These biosynthesized aromatic compounds can then be extracted and used as precursors for the chemical synthesis of Phthalic-13C6 Anhydride. This method, however, can be complex and may require extensive purification to isolate the desired precursor.
Multi-Step Organic Synthesis Pathways for this compound
A more direct and common approach is through multi-step organic synthesis, which offers greater control over the isotopic labeling and final product purity. These pathways typically start with a commercially available, uniformly ¹³C-labeled benzene derivative.
One established synthetic route involves the Friedel-Crafts acylation of a ¹³C-labeled benzene with an appropriate reagent to build the dicarboxylic acid functionality needed for the anhydride. nih.gov While specific details for this compound are often proprietary, analogous syntheses of polycyclic aromatic hydrocarbons (PAHs) provide insight into the chemistry involved. For instance, the condensation of phthalic anhydride with a labeled naphthalene (B1677914) has been used to create more complex labeled structures. nih.gov
In the context of synthesizing this compound, a plausible pathway could involve a ¹³C₆-labeled benzene or a derivative thereof. For example, a reaction analogous to the Haworth synthesis could be adapted, or a Diels-Alder reaction between a ¹³C-labeled diene and a suitable dienophile could form the labeled cyclic precursor. nih.gov
Once a suitable ¹³C₆-labeled precursor containing the basic carbon skeleton is synthesized, the next critical steps involve oxidation and cyclization to form the anhydride ring while ensuring the ¹³C labels remain in their designated positions.
A common industrial method for producing unlabeled phthalic anhydride is the catalytic oxidation of o-xylene (B151617) or naphthalene. nih.govwikipedia.org A similar strategy can be applied to a ¹³C₆-labeled o-xylene. The oxidation of the two methyl groups of ¹³C₆-o-xylene using a catalyst like vanadium pentoxide (V₂O₅) at high temperatures would yield this compound and water. wikipedia.org
C₆H₄(¹³CH₃)₂ + 3 O₂ → ¹³C₆H₄(CO)₂O + 3 H₂O
Alternatively, a precursor such as ¹³C₆-tetralone can be oxidized to form uniformly labeled ¹³C-Phthalic acid using reagents like potassium permanganate (B83412) (KMnO₄). nih.gov The resulting ¹³C₆-Phthalic acid is then subjected to thermal dehydration to yield this compound. wikipedia.org This two-step process ensures the stable ¹³C-labeled aromatic ring is converted into the final anhydride product. The cyclization is typically achieved by heating the dicarboxylic acid, which readily loses a molecule of water to form the stable five-membered anhydride ring.
Condensation Reactions with 13C-Labeled Benzene Ring Derivatives
Validation of Isotopic Purity and Positional Labeling
After synthesis, it is crucial to verify the isotopic enrichment and the structural integrity of the this compound. High-purity material, often greater than 95% chemical purity and 99% isotopic purity, is required for its use as an analytical standard. vulcanchem.comsigmaaldrich.comlgcstandards.com
High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment and Integrity
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for validating isotopically labeled compounds. nih.gov It allows for the precise determination of the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming both the incorporation of the ¹³C isotopes and their number. researchgate.net
For this compound, the molecular ion peak will be shifted by approximately 6 mass units compared to its unlabeled counterpart (M+6). sigmaaldrich.com HRMS can resolve the M, M+1, M+2, etc., peaks with high accuracy, allowing for the calculation of isotopic purity. nih.govresearchgate.net By correcting for the natural abundance of isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O), the exact percentage of molecules that are fully labeled (¹³C₆) can be determined. researchgate.net This analysis confirms that the synthesis has successfully produced the desired isotopologue with high enrichment and minimal presence of partially labeled or unlabeled species.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeling Efficiency and Regioselectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial analytical technique for verifying the successful incorporation and specific placement of the 13C isotopes within the this compound molecule.
13C NMR Chemical Shift Analysis for Specific Carbon Labeling
13C NMR spectroscopy is particularly powerful for analyzing isotopically labeled compounds like this compound. The presence of the 13C-labeled carbons results in significantly enhanced signals in the 13C NMR spectrum, allowing for detailed structural analysis. vulcanchem.com By examining the chemical shifts in the 13C NMR spectrum, researchers can confirm that the labeling has occurred at the desired positions within the benzene ring. rsc.org Each carbon environment within the molecule will have a characteristic chemical shift, and the intensified signals at these specific shifts provide direct evidence of successful and specific isotopic incorporation. rsc.orgkpi.ua
Comparative 1H and 13C NMR Profiling with Unlabeled Analogs
A direct comparison of the 1H and 13C NMR spectra of this compound with those of its unlabeled analog is a standard method to confirm isotopic labeling.
1H NMR Spectroscopy: The 1H NMR spectrum of this compound will exhibit coupling between the protons and the adjacent 13C atoms, known as 1J(C-H) and multi-bond J(C-H) couplings. This results in more complex splitting patterns for the proton signals compared to the unlabeled compound, providing clear evidence of 13C incorporation in the aromatic ring.
13C NMR Spectroscopy: As previously mentioned, the 13C NMR spectrum of the labeled compound will show significantly enhanced signal intensities for the six carbons in the benzene ring compared to the natural abundance 13C signals in the unlabeled phthalic anhydride. vulcanchem.com The chemical shifts should remain largely the same, confirming the structural integrity of the molecule after labeling. zobio.com
| Nucleus | Unlabeled Phthalic Anhydride | This compound | Observation |
| 1H | Simpler multiplet patterns | More complex splitting due to 13C-1H coupling | Confirms presence of 13C in the ring |
| 13C | Natural abundance signal intensity | Highly enhanced signal intensity for ring carbons | Confirms high level of 13C enrichment |
Advanced Purification and Isolation Procedures for Research-Grade this compound
Achieving the high purity required for research applications (often >95%) necessitates advanced purification techniques to remove any unreacted starting materials, byproducts, or unlabeled species. vulcanchem.com
Chromatographic Separation Techniques (e.g., Preparative HPLC, Flash Chromatography)
Chromatographic methods are highly effective for separating isotopically labeled compounds from their unlabeled counterparts and other impurities. nih.gov
Preparative High-Performance Liquid Chromatography (HPLC): This technique offers high-resolution separation based on the differential partitioning of compounds between a stationary phase and a mobile phase. nih.gov For this compound, reversed-phase HPLC can be employed, where the slightly different properties of the labeled and unlabeled molecules can be exploited to achieve separation. researchgate.net
Flash Chromatography: A faster, lower-pressure version of column chromatography, flash chromatography is suitable for large-scale purifications. It can be used as a preliminary purification step to remove major impurities before final polishing with a higher resolution technique like preparative HPLC.
Recrystallization and Sublimation for Enhanced Purity
Recrystallization and sublimation are classic purification techniques that are particularly effective for solid compounds like phthalic anhydride. vulcanchem.com
Recrystallization: This method involves dissolving the crude this compound in a suitable hot solvent and then allowing it to cool slowly. The pure compound will crystallize out of the solution, leaving impurities behind in the solvent. orgsyn.org The choice of solvent is critical for effective separation.
Sublimation: Phthalic anhydride has the ability to transition directly from a solid to a gas phase when heated under reduced pressure, and then re-solidify upon cooling. youtube.comnih.gov This process is highly effective for removing non-volatile impurities. orgsyn.orggoogle.com The crude this compound can be heated, and the purified vapors collected on a cold surface, yielding a product of high purity. nih.gov
| Purification Technique | Principle of Separation | Primary Application for this compound |
| Preparative HPLC | Differential partitioning between mobile and stationary phases | High-resolution separation of labeled and unlabeled compounds |
| Flash Chromatography | Adsorption chromatography under moderate pressure | Rapid, large-scale preliminary purification |
| Recrystallization | Difference in solubility at different temperatures | Removal of soluble and insoluble impurities |
| Sublimation | Difference in vapor pressure | Removal of non-volatile impurities |
Advanced Analytical Methodologies Employing Phthalic 13c6 Anhydride
Mass Spectrometry (MS) Applications in Quantitative and Qualitative Analysis
The +6 mass shift of Phthalic-13C6 Anhydride (B1165640) makes it easily distinguishable from its natural abundance analog in mass spectrometry. sigmaaldrich.com This property is fundamental to its application in quantitative and qualitative analyses.
Utilization as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)
In Isotope Dilution Mass Spectrometry (IDMS), a known amount of the isotopically labeled compound is added to a sample. Phthalic-13C6 Anhydride serves as an ideal internal standard for the quantification of phthalic anhydride and its derivatives. vulcanchem.com Because it behaves chemically and physically like the analyte of interest, it can account for sample loss during preparation and ionization variability in the mass spectrometer. The ratio of the signal from the labeled standard to the unlabeled analyte allows for highly accurate and precise quantification.
| Application | Analyte | Benefit of this compound |
| Environmental Monitoring | Phthalate (B1215562) Esters | Accurate quantification in complex matrices like soil and water. vulcanchem.com |
| Food Safety | Phthalate Metabolites | Precise measurement of exposure levels in food products. |
| Clinical Research | Drug Metabolites | Reliable quantification in biological samples such as urine and plasma. |
Tracing Fragmentation Pathways of Labeled Metabolites and Adducts
The ¹³C labeling of this compound is instrumental in elucidating the fragmentation pathways of phthalate metabolites and other adducts in mass spectrometry. When a molecule containing the ¹³C₆-labeled ring fragments, the resulting ions that retain the ring will have a mass shift, allowing researchers to track the fate of the core structure. vulcanchem.comnih.gov
Studies have shown that phthalate metabolites often produce characteristic fragment ions. For example, the deprotonated o-phthalic anhydride ion at m/z 147 is a common fragment. nih.govnih.gov When this compound is used, this fragment would appear at m/z 153, confirming the pathway. Another key fragment is the deprotonated benzoate (B1203000) ion, which would also show a corresponding mass shift. nih.govnih.gov This ability to trace the labeled core is crucial for identifying unknown metabolites and understanding their biotransformation.
Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
In complex mixtures, such as environmental or biological samples, tandem mass spectrometry (LC-MS/MS) is often necessary to differentiate between isobaric interferences. The use of this compound enhances the specificity of LC-MS/MS methods. nih.govmdpi.com By using precursor ion scanning for the mass of the labeled phthalate, analysts can selectively detect all compounds that produce this specific fragment, thereby identifying related compounds in a complex matrix. mdpi.com This is particularly useful in non-targeted analysis for discovering novel phthalate metabolites. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies
The presence of six ¹³C atoms in this compound provides significantly enhanced signals in ¹³C NMR spectroscopy compared to the natural abundance of ¹³C (~1.1%). vulcanchem.com This feature is highly advantageous for detailed structural and mechanistic investigations.
Elucidation of Reaction Intermediates and Products via ¹³C-Enriched Signals
The strong signals from the ¹³C-labeled ring in this compound allow for the direct observation of this part of the molecule throughout a chemical reaction. This is invaluable for identifying transient intermediates and final products in mechanistic studies. For example, in reactions involving the opening of the anhydride ring, such as esterification or amidation, the changes in the chemical shifts of the labeled carbons can be monitored to follow the reaction progress and characterize the resulting structures. vulcanchem.com
| Reaction Type | Observable Change in ¹³C NMR | Information Gained |
| Esterification | Shift in carbonyl and aromatic carbon signals | Confirmation of ester formation and regioselectivity. |
| Amidation | Appearance of new signals for amide carbons | Identification of phthalamic acid intermediates and final imide products. vulcanchem.com |
| Polymerization | Broadening of signals and shifts | Characterization of polymer structure and monomer incorporation. |
Investigation of Conformational Dynamics and Molecular Interactions
¹³C NMR spectroscopy is a powerful tool for studying the conformational dynamics of molecules. For molecules derived from this compound, the enriched ¹³C signals can be used in advanced NMR experiments to probe molecular motions and interactions. Techniques such as relaxation measurements and chemical exchange saturation transfer (CEST) can provide insights into the flexibility of the phthalate backbone and its interactions with other molecules, such as receptors or enzymes. This information is critical for understanding the biological activity of phthalates and for the design of new materials with specific properties.
Solid-State Cross Polarization/Magic-Angle Spinning (CP/MAS) 13C NMR for Polymer Characterization
The characterization of insoluble polymers presents a significant challenge for traditional solution-state Nuclear Magnetic Resonance (NMR) spectroscopy. Solid-state Cross Polarization/Magic-Angle Spinning (CP/MAS) ¹³C NMR spectroscopy emerges as a powerful and indispensable, non-destructive technique for elucidating the molecular structure of such materials. osti.govbeilstein-journals.org This method is particularly enhanced by the strategic incorporation of isotopically labeled monomers, such as this compound, into the polymer structure.
This compound is a derivative of phthalic anhydride where the six carbon atoms of the benzene (B151609) ring are replaced with the ¹³C isotope. smolecule.com This isotopic enrichment is crucial because the natural abundance of ¹³C is only about 1.1%, leading to low sensitivity in standard ¹³C NMR experiments. By using a ¹³C-labeled precursor, the signals corresponding to the phthalate moiety within the polymer are significantly enhanced, allowing for detailed analysis of its structure, conformation, and dynamics within the polymer matrix. smolecule.com
The CP/MAS technique combines several key principles:
Cross Polarization (CP): This involves transferring magnetization from the abundant ¹H nuclei to the rare ¹³C nuclei, which dramatically increases the signal intensity of the ¹³C spectrum.
Magic-Angle Spinning (MAS): The sample is spun at a high frequency (kilohertz range) at the "magic angle" (54.74°) relative to the main magnetic field. researchgate.net This process effectively averages out anisotropic interactions, such as chemical shift anisotropy and dipolar coupling, which would otherwise lead to broad, featureless peaks in a static solid sample. The result is a high-resolution, liquid-like spectrum with sharp, well-defined peaks. beilstein-journals.orgresearchgate.net
High-Power Decoupling: Strong radiofrequency pulses are applied at the ¹H frequency during data acquisition to remove the strong dipolar couplings between ¹³C and ¹H nuclei, further narrowing the spectral lines. researchgate.net
When this compound is used to synthesize a polymer, such as a polyester (B1180765) or polyimide, the resulting material can be analyzed using CP/MAS ¹³C NMR. The enriched ¹³C signals from the aromatic ring of the phthalate unit provide a clear window into the polymer's architecture. smolecule.com For instance, distinct resonances can be observed for the carbonyl carbons and the aromatic carbons, with their precise chemical shifts providing information about the local chemical environment and bonding. osti.govresearchgate.net Variations in chemical shifts can indicate the degree of polymerization, the presence of different crystalline or amorphous phases, and the nature of interactions with other polymer chains. osti.govbeilstein-journals.org
Further experimental refinements, such as interrupted decoupling or dipolar dephasing, can be used to distinguish between protonated and non-protonated carbons, which is invaluable for assigning the specific resonances in the complex spectrum of a polymer. osti.gov For this compound, this would allow for the unambiguous assignment of the quaternary aromatic carbons versus the C-H carbons in the aromatic ring, confirming the integrity of the monomer unit within the polymer chain. osti.gov
Table 1: Representative ¹³C NMR Chemical Shifts for Phthalate-Containing Polymers This interactive table provides typical chemical shift ranges for carbon atoms originating from the phthalate moiety in a polymer, as analyzed by solid-state NMR.
| Carbon Type | Typical Chemical Shift (ppm) | Information Provided |
| Carbonyl (C=O) | 165-175 | Confirms ester or imide linkage formation. Sensitive to electronic environment. |
| Aromatic (Quaternary) | 130-140 | Indicates the points of attachment to the polymer backbone. |
| Aromatic (C-H) | 125-135 | Confirms the integrity of the aromatic ring structure. |
Note: Exact chemical shifts can vary depending on the specific polymer structure, phase, and experimental conditions.
Integration with Other Spectroscopic Techniques for Comprehensive Characterization
While CP/MAS ¹³C NMR provides unparalleled detail about local structure, a comprehensive understanding of a polymer synthesized with this compound requires its integration with other spectroscopic techniques. Each method offers complementary information, and their combined application allows for a more complete and robust characterization of the material.
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and highly effective technique for identifying the functional groups present in a material. piketech.comupi.edu It is an essential complementary tool in polymer characterization, used to confirm the success of a polymerization reaction by monitoring the appearance and disappearance of specific vibrational bands. nih.govnih.gov When this compound is used as a monomer or cross-linking agent, FT-IR provides definitive evidence of its chemical transformation. cmu.eduresearchgate.net
The FT-IR spectrum of the Phthalic Anhydride monomer is characterized by a pair of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the carbonyls in the five-membered anhydride ring. researchgate.netspectroscopyonline.com These typically appear at high wavenumbers. Upon successful polymerization, for example through esterification with a diol, the anhydride ring opens, and these characteristic peaks disappear. cmu.eduresearchgate.net Concurrently, new, strong absorption bands corresponding to the carbonyl stretch of the newly formed ester linkages appear at a different frequency. researchgate.netresearchgate.net
This transformation provides clear, qualitative proof of the incorporation of the phthalate unit into the polymer backbone. FT-IR is particularly useful for monitoring the reaction kinetics, such as by observing the decrease in the anhydride peak intensity over time. cmu.edu The presence of other characteristic peaks, such as those from aromatic C-H and C=C bonds, further confirms the structure of the phthalate component within the polymer. researchgate.net
Table 2: Key FT-IR Absorption Bands for Phthalic Anhydride Polymerization This interactive table outlines the diagnostic infrared absorption bands used to monitor the polymerization of phthalic anhydride.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| Cyclic Anhydride | Asymmetric C=O Stretch | ~1850 | Present in monomer; disappears upon reaction. cmu.edu |
| Cyclic Anhydride | Symmetric C=O Stretch | ~1780 | Present in monomer; disappears upon reaction. cmu.edu |
| Ester Linkage | Carbonyl (C=O) Stretch | 1730-1750 | Appears upon successful polymerization. researchgate.netresearchgate.net |
| Aromatic Ring | C=C Stretch | 1580-1600 | Confirms presence of the aromatic phthalate structure. researchgate.net |
| Aromatic Ring | C-H Bending (o-disubstituted) | ~740 | Characteristic of the phthalate substitution pattern. researchgate.net |
Mechanistic and Kinetic Investigations Facilitated by Phthalic 13c6 Anhydride
Isotopic Tracing for Understanding Carbon Atom Fate
The most significant advantage of using Phthalic-13C6 Anhydride (B1165640) is the ability to trace the fate of the six carbon atoms of the benzene (B151609) ring through complex reaction sequences or metabolic pathways. vulcanchem.com Because the 13C label is stable and does not exchange under typical reaction conditions, it serves as a permanent marker on the phthaloyl moiety.
In studies of chemical or biological degradation, this tracing capability is invaluable. For example, research on the metabolism of 14C-labeled phthalic anhydride has shown that the molecule is hydrolyzed to phthalic acid and can undergo subsequent reactions, including decarboxylation. oecd.org The detection of labeled CO2 in such an experiment provides direct evidence that the aromatic ring is being broken down. oecd.org By substituting Phthalic-13C6 Anhydride, researchers can use mass spectrometry to precisely identify fragments containing the labeled ring and any subsequent products, providing a clear picture of the degradation pathway and the ultimate fate of the carbon atoms from the benzene ring.
Investigation of Atom Economy and Carbon Flux in Complex Organic Reactions
Atom economy is a foundational principle of green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. savemyexams.comrsc.org In complex multi-component or polymerization reactions, where numerous side products can form, determining the precise fate of each reactant is crucial for optimizing reaction conditions and maximizing efficiency. nih.govrsc.org this compound is ideally suited for these investigations.
By substituting standard phthalic anhydride with its ¹³C₆-labeled counterpart, chemists can meticulously track the distribution of the labeled carbon backbone among all reaction products. Techniques such as ¹³C-NMR spectroscopy and isotope ratio mass spectrometry can quantify the amount of the label in the main product, as well as in any byproducts or unreacted starting material. This quantitative mapping is known as carbon flux analysis. nih.govunl.pt It reveals the efficiency of the reaction pathways leading to the desired product versus competing, wasteful pathways.
For instance, in the terpolymerization of phthalic anhydride, an epoxide, and carbon dioxide, this compound can be used to determine the exact incorporation ratio of the anhydride monomer into the final polymer chain versus its potential loss to side reactions or oligomer formation. rsc.org
Table 1: Hypothetical Carbon Flux Analysis in a Polymerization Reaction
This table illustrates how this compound could be used to determine the distribution of carbon from the anhydride reactant into various products in a hypothetical reaction to form a polyester (B1180765).
| Product Fraction | % of Total ¹³C Recovered | Atom Economy Implication |
| Desired Polyester | 85% | High efficiency in the main polymerization pathway. |
| Unreacted Monomer | 5% | Indicates incomplete reaction; conditions may need optimization (e.g., longer time, higher temperature). |
| Side Product A (e.g., cyclic dimer) | 7% | A significant competing reaction pathway is present, reducing overall atom economy. |
| Side Product B (e.g., decarboxylated species) | 3% | A minor degradation pathway exists under the reaction conditions. |
Quantification of Reaction Rates and Equilibrium Constants using Isotopic Labels
The unique spectroscopic signature of the ¹³C label makes this compound an exceptional tool for studying the kinetics and thermodynamics of reactions.
Quantification of Reaction Rates
Reaction kinetics, the study of reaction rates, relies on measuring the change in concentration of reactants or products over time. researchgate.net When studying complex mixtures, selectively monitoring one component can be challenging. Using this compound overcomes this issue. The distinct signals in the ¹³C-NMR spectrum corresponding to the labeled reactant and its products can be integrated to determine their precise concentrations at various time points, even in the presence of other spectrally similar, unlabeled compounds.
For example, in the catalyzed esterification of phthalic anhydride with an alcohol, the rate of formation of the monoester can be followed by monitoring the appearance of its unique ¹³C-NMR signals, while the disappearance of the signals from this compound is simultaneously tracked. researchgate.net This allows for the precise determination of rate constants.
Table 2: Example Kinetic Data from a Reaction with this compound
This table shows hypothetical data that could be collected using ¹³C-NMR to determine the rate constant for a first-order reaction, such as the formation of a monoester.
| Time (minutes) | [this compound] (M) | ln([this compound]) |
| 0 | 0.100 | -2.303 |
| 10 | 0.082 | -2.501 |
| 20 | 0.067 | -2.703 |
| 30 | 0.055 | -2.900 |
| 40 | 0.045 | -3.101 |
By plotting ln([this compound]) versus time, the slope of the resulting line would be equal to -k, where k is the first-order rate constant.
Quantification of Equilibrium Constants
For reversible reactions, the equilibrium constant (Kc) describes the ratio of products to reactants once the system has reached equilibrium. youtube.com Determining this constant requires accurate measurement of the concentrations of all species involved. isroset.org this compound facilitates this by allowing for the unambiguous quantification of the labeled species at equilibrium.
After allowing a reaction to reach equilibrium, a ¹³C-NMR spectrum is acquired. The relative integrals of the signals for the ¹³C-labeled reactant and the ¹³C-labeled products provide a direct measure of their equilibrium concentration ratio. From this, the equilibrium constant can be calculated with high precision.
Table 3: Calculation of an Equilibrium Constant (Kc) using this compound
Consider the reversible reaction: this compound + Amine ⇌ ¹³C₆-Phthalimic Acid.
| Species | Equilibrium Concentration (M) (Determined by ¹³C-NMR) |
| [this compound] | 0.025 |
| [Amine] (unlabeled) | 0.025 |
| [¹³C₆-Phthalimic Acid] | 0.075 |
The equilibrium constant expression is: Kc = [¹³C₆-Phthalimic Acid] / ([this compound] * [Amine])
Calculation: Kc = 0.075 / (0.025 * 0.025) = 120 M⁻¹
Applications in Chemical Science and Materials Research
Polymer Chemistry and Functional Material Synthesis
The incorporation of phthalic anhydride (B1165640) functionalities into polymers allows for the creation of materials with tailored properties for applications such as surface modification, adhesion, and compatibilization of polymer blends. cmu.edu The use of its isotopically labeled counterpart, Phthalic-13C6 Anhydride, is instrumental in mechanistic and kinetic studies of polymerization and subsequent modifications.
Synthesis of Phthalic Anhydride-Functionalized Polymers
The synthesis of polymers bearing phthalic anhydride groups can be achieved through various polymerization techniques, enabling precise control over the polymer architecture.
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization method that allows for the synthesis of well-defined polymers with specific end-groups. cmu.edu Researchers have successfully synthesized polystyrene (PS) and poly(methyl methacrylate) (PMMA) with a single phthalic anhydride group at either the chain end or in the middle of the chain using ATRP. cmu.edu This was accomplished by first preparing initiators containing a di-tert-butyl phthalate (B1215562) (DTBP) group. acs.org These DTBP-functionalized polymers were then converted to the corresponding phthalic anhydride functional polymers through pyrolysis. acs.org The progress of this conversion can be conveniently monitored using 1H NMR spectroscopy. acs.org
Challenges in directly using initiators with anhydride functionality, such as 4-(bromomethyl)phthalic anhydride, include potential side reactions and loss of the anhydride group due to hydrolysis under typical ATRP conditions. acs.org The use of a protected precursor like DTBP circumvents these issues, allowing for the clean synthesis of anhydride-functionalized polymers. acs.org
Ring-opening copolymerization (ROCOP) of cyclic anhydrides and epoxides presents a modern and efficient route to polyesters with high molecular weight and narrow dispersity. mdpi.com This method offers better atom economy compared to traditional polycondensation. mdpi.com
Various catalytic systems have been explored for the ROCOP of phthalic anhydride with a range of epoxides. Chromium(III) complexes, particularly those with salophen and amine-bis(phenolate) ligands, have shown significant catalytic activity. mdpi.comrsc.org The activity of these catalysts can be tuned by modifying the substituents on the ligands. rsc.org For instance, the presence of electron-withdrawing groups on the salicylaldehyde (B1680747) moieties of salophen ligands was found to increase the catalytic activity. rsc.org Binary catalytic systems, often employing a nucleophilic co-catalyst like 4-(dimethylamino)pyridine (DMAP), have proven to be more active than the individual complexes. mdpi.com
Metal-free Lewis pairs have also emerged as highly active catalysts for the fully alternating and regioselective ROCOP of phthalic anhydride and epoxides, yielding linear polyesters with controlled molecular weights and narrow distributions. rsc.org
Tailored Polymer Architecture via Atom Transfer Radical Polymerization (ATRP)
Development and Characterization of Bio-Based Polyester (B1180765) and Alkyd Resins
There is a growing interest in developing sustainable polymers from renewable resources. nih.gov Phthalic anhydride is a key component in the synthesis of alkyd resins, which are widely used in coatings. nih.govmdpi.com Traditionally, these resins are synthesized from petrochemical-based phthalic anhydride. resourcewise.com
Efforts are underway to produce bio-based phthalic anhydride from renewable feedstocks like furfural, which is derived from hemicellulose. resourcewise.combiorizon.eu The Dutch startup Relement has developed a bio-based 3-methyl phthalic anhydride (3-MPA) that can serve as a near-drop-in replacement for its petrochemical counterpart in coatings, potentially offering improved hardness. resourcewise.com
Bio-based alkyd resins are synthesized through the polycondensation reaction of polyols (like glycerol), dicarboxylic acids or their anhydrides (like phthalic anhydride), and fatty acids derived from natural oils. nih.govmdpi.com For example, castor oil alkyd resin can be synthesized via the esterification of castor oil monoglyceride and phthalic anhydride. mdpi.com Similarly, polyesteramides can be prepared from neem and karanja oils. mdpi.com These bio-based resins can be formulated into coatings with inherent antimicrobial properties. mdpi.com
The properties of these bio-based resins are influenced by the specific bio-based monomers used. For instance, substituting phthalic anhydride with azelaic acid in alkyd resin synthesis can enhance the biodegradability of the resulting coatings. mdpi.com
Studies on Polymer Reaction Kinetics and Functional Group Reactivity
Understanding the kinetics of polymer reactions and the reactivity of functional groups is crucial for designing and optimizing material properties. Phthalic anhydride functionalized polymers have been shown to exhibit high reactivity.
For example, when a phthalic anhydride-functionalized PMMA was reactively blended with an amine-functionalized PS at 180 °C, the coupling reaction reached over 90% conversion in less than two minutes. cmu.edu This is significantly faster than the reaction of a corresponding aliphatic anhydride, such as succinic anhydride. cmu.edu Competition experiments with small molecules confirmed that phthalic anhydride reacts approximately five times faster than succinic anhydride with an amine-functionalized polystyrene. cmu.edu
The hydrolysis kinetics of phthalic anhydride and its derivatives have also been studied. The hydrolysis of aryl hydrogen phthalates proceeds through the formation of phthalic anhydride as an intermediate. researchgate.net The rate of these reactions is influenced by pH and the presence of catalysts. researchgate.net
Advanced Organic Synthesis and Reaction Development
Phthalic anhydride is a versatile and readily available intermediate in organic synthesis. Its bifunctional nature allows it to be a precursor for a wide range of compounds. rsc.org
It is used in the synthesis of various dyes, including the anthraquinone (B42736) dye quinizarin (B34044) and phenolphthalein. wikipedia.org Phthalimide and its numerous derivatives are also important products derived from phthalic anhydride. In multi-component reactions, phthalic anhydride serves as a valuable substrate for the synthesis of diverse heterocyclic compounds. rsc.orgresearchgate.net For example, it can be used to prepare isoindoline-1,3-diones through reactions with various amines. rsc.org
The Friedel-Crafts reaction of phthalic anhydride with aromatic compounds is another important application, leading to the formation of ketoacids which are useful synthetic intermediates. rsc.org
Synthesis of N-Substituted Phthalimides for Medicinal Chemistry Scaffolds
The reaction of phthalic anhydride with primary amines is a fundamental method for synthesizing N-substituted phthalimides, a class of compounds recognized for their broad range of biological activities and as crucial building blocks in medicinal chemistry. pharmainfo.injapsonline.com The synthesis is typically a condensation reaction that can be performed under various conditions, including heating in solvents like acetic acid or using microwave irradiation to accelerate the process. pharmainfo.inresearchgate.net
The general mechanism involves a nucleophilic attack of the primary amine on one of the carbonyl carbons of the anhydride, leading to the formation of an intermediate phthalamic acid. Subsequent dehydration, often promoted by heat or a dehydrating agent, results in the closure of the five-membered imide ring. pharmainfo.in
| Synthesis Method | Typical Conditions | Role of this compound | Yield |
| Conventional Heating | Reflux in acetic acid, ~110-150°C | Mechanistic tracing of the aromatic core | 86-98% pharmainfo.in |
| Microwave Irradiation | 150-250°C, 3-10 minutes | Rapid synthesis for tracer studies | 52-89% pharmainfo.in |
| Catalytic (Sulphamic Acid) | Acetic acid, 110°C | Investigating catalyst-substrate interaction | 86-98% pharmainfo.in |
This table summarizes common synthesis methods for N-substituted phthalimides where this compound can be employed for research purposes. Yields are based on studies with unlabeled phthalic anhydride.
Preparation of Complex Polycyclic Compounds via Diels-Alder Reactions
The Diels-Alder reaction is a powerful cycloaddition reaction for forming six-membered rings, making it a cornerstone in the synthesis of complex polycyclic molecules. numberanalytics.com While the aromatic ring of phthalic anhydride itself does not typically participate as a diene or dienophile in Diels-Alder reactions, its derivatives are integral to multi-step strategies for constructing polycyclic aromatic hydrocarbons (PAHs).
One key strategy involves using a molecule derived from phthalic anhydride in a subsequent cyclization reaction. For instance, a Friedel-Crafts acylation reaction between 13C-labeled phthalic anhydride and a naphthalene (B1677914) derivative can be used to build a key intermediate. This intermediate is then subjected to reduction and cyclization to form a complex polycyclic system like benz[a]anthracene. nih.gov Using This compound allows researchers to confirm that the specific benzene (B151609) ring from the starting material is incorporated into the final PAH structure. nih.gov
Another approach involves the Diels-Alder reaction of other compounds, such as maleic anhydride, with a suitable diene to build a cyclic system which can then be further elaborated. mdpi.com In these complex syntheses, isotopically labeled precursors are crucial for verifying the assembly of the final molecular architecture. The stability and reactivity of the phthalic anhydride moiety make it a valuable component in designing these intricate synthetic pathways.
Catalyst Development and Mechanistic Studies in Catalyzed Transformations
Catalysts play a pivotal role in chemical manufacturing by enhancing reaction rates and selectivity. Phthalic anhydride is a substrate in numerous industrially important catalyzed reactions, including the ring-opening copolymerization (ROCOP) with epoxides to produce polyesters and esterification with alcohols to produce phthalate esters. nih.govwikipedia.org
This compound is an indispensable tool for elucidating the mechanisms of these catalyzed transformations. vulcanchem.com For example, in the copolymerization of phthalic anhydride and epoxides, various metal complexes (e.g., based on chromium or zinc) and organic co-catalysts are used. nih.gov Mechanistic studies have shown that the reaction rate is often dependent on the ring-opening of the epoxide, a step that can be thoroughly investigated using labeled substrates. nih.gov By employing this compound, researchers can use solid-state NMR and other spectroscopic techniques to observe the incorporation of the anhydride unit into the growing polymer chain, providing clear evidence for the proposed catalytic cycle and the structure of the resulting polymer. vulcanchem.comwiley.com
Similarly, in the development of catalysts for producing phthalate plasticizers, kinetic studies are essential. researchgate.net The use of labeled this compound can help differentiate between competing reaction pathways and quantify the efficiency of a given catalyst system by precisely tracking the conversion of the labeled reactant to the ester product.
| Catalyzed Reaction | Catalyst System Example | Role of this compound |
| Ring-Opening Copolymerization | Amine-bis(phenolate) chromium(III) complexes + DMAP | Elucidating the polymerization mechanism and final polymer structure. nih.gov |
| Terpolymerization | Zinc glutarate (ZnGA) | Studying monomer reactivity ratios and terpolymer sequence structure. rsc.org |
| Polyester Synthesis | Organic base/Urea | Investigating the rate-controlling steps and catalyst-monomer interactions. mdpi.com |
| Imide Oligomer Curing | Thermal (self-catalyzed) | Identifying the structure of cure products using solid-state 13C NMR. wiley.com |
This table highlights catalyzed reactions where this compound is used to investigate mechanisms and catalyst performance.
Applications in Biological and Environmental Research Studies
Metabolic Pathway Elucidation and Tracer Studies in Biological Systems
The use of compounds uniformly labeled with carbon-13 (¹³C) is a cornerstone of metabolic flux analysis (MFA). nih.gov By introducing a ¹³C-labeled substrate into a biological system, researchers can trace the path of the labeled carbon atoms as they are incorporated into various metabolites. nih.govresearchgate.net This methodology provides a quantitative snapshot of the active metabolic pathways and the flow of matter through them. nih.govnih.gov Phthalic-13C6 Anhydride (B1165640) and its derivatives are particularly useful for investigating the metabolism of phthalates, a class of widespread industrial chemicals. nih.gov
Stable Isotope Probing (SIP) with ¹³C-labeled compounds is a critical technique for understanding how specific carbon sources are processed and assimilated by microbial communities and plants. osti.gov When Phthalic-13C6 Anhydride or its derivatives are introduced into a soil or culture environment, the ¹³C label allows researchers to track the carbon from the phthalate's aromatic ring as it is broken down and integrated into the ecosystem's carbon cycle. osti.govnih.gov
Metabolic flux analysis using ¹³C-labeled substrates reveals how carbon is partitioned between different metabolic outcomes, such as energy production (respiration to CO₂) and the synthesis of new biomass. researchgate.netresearchgate.net For example, studies on bacteria like Pseudomonas putida have used ¹³C-labeled aromatic compounds to show how these organisms can segregate carbon from different sources into distinct metabolic pathways, such as funneling aromatic-derived carbons into the tricarboxylic acid (TCA) cycle for energy while using sugar-derived carbons for other processes. researchgate.net This type of analysis is crucial for understanding the efficiency with which microorganisms can remediate pollutants like phthalates and convert them into cellular components. nih.govresearchgate.net
| Metabolic Fraction | Description | ¹³C Incorporation (%) | Research Implication |
|---|---|---|---|
| Microbial Biomass | Total cellular material of microorganisms. | 17-28% | Demonstrates assimilation of phthalate carbon into new cell growth. nih.gov |
| Phospholipid Fatty Acids (PLFAs) | Key components of microbial cell membranes. | Variable | Provides a "fingerprint" to identify which specific microbes are actively metabolizing the phthalate. nih.gov |
| Tricarboxylic Acid (TCA) Cycle Intermediates | Molecules involved in central energy metabolism. | High | Indicates the breakdown of the aromatic ring and its entry into core energy-producing pathways. researchgate.net |
| Amino Acids / Proteins | Building blocks of proteins, essential for cell function. | Moderate | Shows that carbon from the pollutant is being used to synthesize essential macromolecules. osti.gov |
Isotopically labeled compounds like this compound are instrumental in dissecting specific metabolic pathways at a granular level. When a ¹³C-labeled substrate is metabolized, the resulting labeling patterns in downstream metabolites can reveal which enzymatic routes were taken. nih.gov For instance, tracing the ¹³C label from a phthalate derivative into intermediates of the tricarboxylic acid (TCA) cycle, which is central to mitochondrial energy metabolism, provides direct evidence of the compound's catabolism and integration into the cell's energy-generating machinery. researchgate.netfrontiersin.org
Metabolomic studies have shown that exposure to phthalates can perturb pathways related to lipid metabolism, inflammation, and nucleic acid metabolism. frontiersin.orgnih.gov Using a ¹³C-labeled version of the compound allows researchers to confirm these associations and quantify the flux through these affected pathways, offering a more dynamic view than simply measuring metabolite concentrations. nih.govnih.gov This approach can distinguish between changes in the size of a metabolite pool and changes in the rate of its production and consumption, which is key to understanding the metabolic response to chemical exposure. researchgate.net
A key application of stable isotope tracers is to follow the journey of a carbon atom from an external source into the very fabric of an organism. osti.gov Once this compound is broken down and its ¹³C atoms enter central metabolic pathways, these atoms can be used as building blocks for synthesizing complex macromolecules. osti.govresearchgate.net
Research has demonstrated the incorporation of ¹³C from labeled substrates into amino acids (the monomers of proteins) and nucleic acids (the monomers of DNA and RNA). osti.gov Similarly, in plant studies, ¹³C-labeled precursors are used to track the synthesis of complex polymers like lignin (B12514952). researchgate.netacs.org By feeding a plant a ¹³C-labeled compound, scientists can measure the rate of its incorporation into the lignin polymer, providing insights into cell wall biosynthesis. researchgate.net This same principle applies to microbial systems, where the ¹³C from a metabolized phthalate can be traced into newly synthesized proteins, lipids, and other essential cellular structures, confirming that the organism is not just degrading the pollutant but also utilizing its carbon. nih.gov
Investigations into Specific Cellular Metabolic Pathways (e.g., Mitochondrial Energy Metabolism)
Environmental Fate and Degradation Mechanisms of Phthalic Anhydride Analogs
Phthalic anhydride and its derivatives are subject to various transformation processes upon their release into the environment. researchgate.netacs.org Understanding these processes is essential for assessing their environmental impact and persistence.
When phthalic anhydride comes into contact with water, it undergoes rapid hydrolysis to form phthalic acid. wikipedia.orgoecd.org This reaction is generally considered the first step in its environmental transformation. nih.govscbt.com The hydrolysis half-life can be very short, ranging from less than a minute to 25 minutes at room temperature, depending on conditions. nih.gov
Once formed, phthalic acid can undergo further transformations. In some environments, such as the lower layers of a landfill, it can be subjected to hydrogenation, leading to the formation of 1,2-cyclohexane dicarboxylic acid. researchgate.net Another significant environmental process is photolysis, where sunlight can degrade the compounds. epa.govmdpi.com While direct photolysis of phthalic anhydride may occur, the degradation of its derivatives is also influenced by indirect photoreactions involving hydroxyl radicals in the atmosphere or water. epa.govnih.gov
The primary mechanism for the breakdown of phthalic acid in the environment is microbial biodegradation. researchgate.netresearchgate.net Numerous bacteria and fungi have demonstrated the ability to use phthalates as a source of carbon and energy. researchgate.netacs.org The degradation pathways differ between aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.gov
Under aerobic conditions, the biodegradation of phthalic acid is typically initiated by dioxygenase enzymes. researchgate.netnih.gov These enzymes insert two oxygen atoms into the aromatic ring, making it unstable and prone to cleavage. This leads to the formation of key intermediates like protocatechuic acid, which is then funneled into the β-ketoadipate pathway and ultimately broken down to intermediates of the central TCA cycle. researchgate.netacs.org In anaerobic conditions, a different strategy is employed, involving the activation of phthalate to phthaloyl-CoA, which is then decarboxylated to benzoyl-CoA, a central intermediate in anaerobic aromatic degradation pathways. nih.gov The use of isotopically labeled phthalates helps researchers to definitively identify these intermediates and elucidate the complex enzymatic steps involved. nih.govnih.gov
| Condition | Key Enzyme Class | Initial Reaction | Key Intermediate | Subsequent Pathway |
|---|---|---|---|---|
| Aerobic | Dioxygenases | Hydroxylation of the aromatic ring | Protocatechuic acid | β-Ketoadipate pathway researchgate.netacs.org |
| Anaerobic | Phthaloyl-CoA Synthetase / Decarboxylase | Activation to CoA ester and decarboxylation | Benzoyl-CoA | Benzoyl-CoA degradation pathway nih.gov |
Using Isotopic Labels to Track Chemical Transformations in Environmental Compartments
The introduction of phthalates into the environment is a significant concern due to their widespread use as plasticizers. epa.govnih.gov Understanding how these compounds transform in different environmental compartments—such as water, soil, and air—is crucial for assessing their persistence and potential impact. This compound is an ideal tracer for these studies. By introducing a known quantity of the labeled compound into a controlled environmental system, scientists can accurately follow its journey, identify its breakdown products, and determine the rates of various transformation processes. The distinct mass of the ¹³C-labeled molecules allows them to be clearly distinguished from naturally occurring, unlabeled phthalates, eliminating background interference. mdpi.com
When this compound is released into an aqueous environment, it undergoes rapid hydrolysis to form its corresponding labeled dicarboxylic acid, Phthalic-13C6 Acid. oecd.orgbazan.co.il This initial transformation is a key step in its environmental fate. The half-life for this hydrolysis is very short, often measured in minutes. nih.govepa.gov
Table 1: Hydrolysis and Photodegradation Data for Phthalic Anhydride
| Environmental Process | Compartment | Parameter | Finding | Reference |
|---|---|---|---|---|
| Hydrolysis | Water (pH 0-6, 25°C) | Half-life (t½) | ~70 seconds | epa.gov |
| Hydrolysis | Water (25°C) | Half-life (t½) | ~25 minutes | nih.gov |
| Indirect Photodegradation | Air | Atmospheric Half-life (t½) | ~21 days | oecd.org |
| Photochemical Transformation | Anaerobic Water | Half-life (t½) | 3.9 - 9.6 hours | bazan.co.il |
| Photo-oxidation | Sea Water | Half-life (t½) | 0.93 hours | bazan.co.il |
Once formed, the labeled phthalic acid and its subsequent ester derivatives are subject to further degradation through biotic and abiotic pathways. Isotopic labeling is crucial for elucidating these complex mechanisms. For example, studies using ¹⁴C-labeled phthalic acid and di-(2-ethylhexyl)phthalate (DEHP) in sludge-amended soil have quantified the rate of microbial metabolism. nih.gov In one such study, the initial metabolism rate of phthalic acid was significantly faster than that of DEHP, and indigenous microorganisms assimilated 28% of the carbon from the labeled phthalic acid into their biomass. nih.gov
Research on the photodegradation of phthalate esters, using both hydrogen (²H) and carbon-13 (¹³C) isotope fractionation, has provided deep insights into reaction mechanisms. nih.govacs.org These studies measure the change in isotopic ratios as the compounds degrade, which helps identify the specific chemical reactions taking place, such as those initiated by hydroxyl radicals (•OH) or excited triplet-state humic substances (³HS*). nih.govacs.org
Biodegradation is a primary route for the removal of phthalates from the environment. sfu.ca The use of isotopically labeled compounds helps to confirm the degradation pathways. For instance, studies with deuterium-labeled di-n-butyl phthalate (DBP) have helped identify intermediate compounds, confirming that degradation can proceed through transesterification on the side chains. researchgate.net The rate of biodegradation often depends on the structure of the phthalate ester, with lower molecular weight compounds typically degrading more rapidly in sediment. sfu.ca
Table 2: Research Findings on the Environmental Transformation of Labeled Phthalates
| Labeled Compound Used | Environmental Matrix | Key Research Finding | Reference |
|---|---|---|---|
| ¹⁴C-Phthalic Acid | Sludge-amended agricultural soil | Initial metabolism rate was 731.8 pmol/g/day. 28% of labeled carbon was assimilated into microbial biomass. | nih.gov |
| ¹⁴C-DEHP | Sludge-amended agricultural soil | Initial metabolism rate was 25.6 pmol/g/day. 17% of labeled carbon was assimilated into microbial biomass. | nih.gov |
| ¹³C and ²H Phthalate Esters (DEP, DBP) | Aqueous solution with photosensitizers | Demonstrated that photosensitized degradation by humic substances is a viable environmental fate process. Isotope fractionation patterns helped differentiate between degradation mechanisms. | nih.govacs.org |
| Deuterium-labeled DBP (DBP-d4) | Cyanobacteria culture | Confirmed degradation intermediates, suggesting two distinct degradation pathways involving transesterification. | researchgate.net |
| ¹³C-Phthalic Anhydride | Reconstructed Human Epidermis (RHE) | Tracked the rapid formation of phthalic acid and identified specific protein adducts, demonstrating the utility of the label in tracing molecular interactions. | acs.org |
By enabling the precise tracking of chemical transformations, this compound and other isotopically labeled phthalates are indispensable for building accurate models of environmental contamination. This data helps regulators and scientists to predict the persistence, transport, and ultimate fate of these compounds in the ecosystem. vulcanchem.comsci-hub.se
Future Research Directions and Emerging Methodologies
Advancements in Microfluidic and Continuous-Flow Synthesis of Complex Labeled Molecules
The synthesis of complex isotopically labeled molecules is undergoing a technological revolution, moving from traditional batch methods to more efficient and controlled continuous-flow and microfluidic systems. x-chemrx.comcolab.ws These advanced techniques offer significant advantages for the preparation of compounds like Phthalic-13C6 anhydride (B1165640). rsc.org
Flow chemistry provides precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for handling expensive isotopically enriched starting materials. x-chemrx.com This enhanced control can lead to higher yields, improved purity, and better regioselectivity in labeling reactions. x-chemrx.com For instance, continuous-flow processes have been successfully developed for hydrogen isotope exchange (HIE) and are being explored for ¹³C-labeling, demonstrating compatibility with a wide range of complex pharmaceutical compounds. x-chemrx.comx-chemrx.com The use of microfluidic reactors, with their high surface-area-to-volume ratios, allows for rapid heat transfer and efficient mixing, which can accelerate reaction times and improve safety, particularly for highly exothermic or hazardous reactions. mdpi.comnumberanalytics.com Researchers have demonstrated the synthesis of various nanoparticles and PET tracers using microfluidic devices, highlighting the potential for producing labeled compounds with uniform characteristics. mdpi.comnumberanalytics.comrsc.org
These methodologies are particularly advantageous for late-stage isotopic labeling, where an isotope is introduced into a complex molecule in the final steps of synthesis. x-chemrx.com This approach is more cost-effective than starting with isotopically enriched raw materials. The development of on-demand generators for reactive intermediates within a flow system, such as the use of a packed-bed reactor to create organosodium reagents for metallation, further showcases the innovation in this field. uni-muenchen.de A catalyst-free, solvent-free continuous flow protocol for synthesizing rhodamine B dyes from phthalic anhydride and 3-diethyl amino phenol (B47542) has achieved nearly 95% conversion in just 12 minutes, demonstrating the efficiency of this approach. rsc.org
Table 1: Comparison of Synthesis Methodologies for Labeled Compounds
| Feature | Traditional Batch Synthesis | Microfluidic/Continuous-Flow Synthesis |
|---|---|---|
| Process Control | Limited control over temperature and mixing gradients. | Precise control over reaction time, temperature, and mixing. x-chemrx.com |
| Efficiency & Yield | Often lower yields and may require extensive purification. | Higher yields, improved purity, and reduced reaction times. rsc.orgmdpi.com |
| Safety | Higher risk with hazardous reactions and thermal runaway. | Enhanced safety due to small reaction volumes and superior heat transfer. x-chemrx.com |
| Scalability | Scaling up can be challenging and non-linear. | More straightforward scalability by running parallel systems or longer run times. numberanalytics.com |
| Reagent Consumption | Higher consumption of expensive labeled precursors. | Reduced consumption of reagents and solvents. mdpi.com |
Integration of ¹³C Labeling with Advanced Imaging Modalities
The integration of ¹³C labeling with non-invasive imaging techniques like Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS) is opening new windows into real-time in vivo metabolism. ucsf.edumdpi.com A key innovation in this area is hyperpolarization, a process that can increase the MRI signal of ¹³C-labeled molecules by more than 10,000-fold. rsna.orgnih.gov This dramatic signal enhancement allows for the tracking of the labeled compound and its metabolic products in living organisms. nih.gov
Hyperpolarized [1-¹³C]pyruvate has been the most extensively studied agent, used to probe glycolysis and oxidative phosphorylation in real-time in the context of cancer, cardiovascular disease, and other metabolic disorders. mdpi.comrsna.org The technique allows researchers to observe the conversion of pyruvate (B1213749) to lactate, alanine, and bicarbonate, providing a snapshot of metabolic fluxes that can indicate disease state or response to therapy. mdpi.comrsna.org
While Phthalic-13C6 anhydride itself is not a primary metabolite, its ¹³C-labeled core could be incorporated into novel probes designed to target specific enzymatic reactions or metabolic pathways. The large chemical shift range of ¹³C NMR provides better resolution of metabolites compared to proton (¹H) NMR, and the lack of background signal from endogenous ¹³C makes it ideal for tracer studies. ucsf.edu The development of new hyperpolarized ¹³C-labeled substrates is a rapidly evolving area of research, aiming to study a wider array of metabolic pathways. numberanalytics.com The combination of hyperpolarized ¹³C MRI with other modalities like positron emission tomography (PET) or conventional ¹H MRI could provide complementary anatomical, physiological, and metabolic information, leading to a more comprehensive understanding of disease. numberanalytics.comsnmjournals.org
Table 2: Advanced Imaging Modalities Utilizing ¹³C Labeling
| Modality | Principle | Key Advantage | Potential Application with ¹³C Probes |
|---|---|---|---|
| ¹³C MR Spectroscopy (MRS) | Detects the unique magnetic resonance of ¹³C nuclei, providing chemical specificity. ucsf.edu | Large chemical shift range allows for high-resolution separation of metabolite signals. ucsf.edu | Quantifying metabolic pools and fluxes in tissue samples or in vivo. |
| Hyperpolarized ¹³C MRI | Uses dynamic nuclear polarization (DNP) to dramatically boost the ¹³C signal. rsna.orgsnmjournals.org | Enables real-time imaging of metabolic conversion of labeled substrates in vivo. nih.gov | Assessing tumor metabolism, early treatment response, and cardiac viability. rsna.orgbohrium.com |
| Integrated PET/MRI | Combines the high sensitivity of PET with the anatomical detail and complementary biological information of MRI. snmjournals.org | Provides simultaneous assessment of different biological processes (e.g., glucose uptake with FDG-PET and metabolic flux with HP-¹³C MRI). | Comprehensive disease characterization, distinguishing metabolic changes from cellularity changes. snmjournals.org |
Exploration of this compound in Novel Biomarker Discovery Research
Stable isotope labeling is a powerful tool in metabolomics for the discovery and validation of novel biomarkers. tandfonline.com The use of ¹³C-labeled compounds allows researchers to trace the flow of atoms through metabolic networks, simplifying the identification of metabolites and the elucidation of biosynthetic pathways. tandfonline.comnih.gov Phthalic anhydride is recognized as part of the human exposome, found in individuals exposed to the compound or its derivatives. hmdb.ca Therefore, this compound could serve as an ideal internal standard or tracer to study the metabolic fate of phthalates and identify novel biomarkers of exposure or toxicity.
In untargeted metabolomics studies using liquid chromatography-mass spectrometry (LC-MS), a major challenge is distinguishing true biological signals from background noise and artifacts. nih.gov Isotopic labeling strategies, such as using a 50/50 mixture of labeled and unlabeled compounds, create a characteristic isotopic pattern—a unique mass signature—that makes it easier to identify metabolites derived from the original tracer. nih.govacs.org This approach improves compound annotation, allows for relative quantification, and helps in the determination of molecular formulas by providing the exact number of carbon atoms from the tracer. nih.govacs.org
The central goal of biomarker research is to identify molecules that provide reliable information about a disease state or risk, but the process is often hampered by issues of reproducibility and bias. nih.govnih.gov Using stable isotope-labeled compounds like this compound in well-designed studies can help overcome these challenges by providing more robust and unambiguous data for identifying metabolic pathways that are altered in disease. tandfonline.comualberta.ca This can lead to the discovery of more reliable biomarker panels for disease diagnosis, prognosis, and monitoring treatment efficacy. ualberta.ca
Development of High-Throughput Screening Platforms for Labeled Compound Reactivity
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands or even millions of compounds. creative-diagnostics.comall-chemistry.com Emerging HTS technologies are increasingly being adapted to study the reactivity of specific molecules, including isotopically labeled compounds. Developing HTS platforms to assess the reactivity of this compound could accelerate the discovery of its interactions with biological macromolecules like proteins and enzymes.
Reactivity-based screening is a strategy that uses a reactive probe to chemoselectively modify a functional group of interest within a complex biological sample. nih.gov Phthalic anhydride is known to react with nucleophiles such as amino groups on proteins. cmu.edu An HTS platform could be designed to screen a library of proteins or cellular extracts for reactivity with this compound. The incorporation of the ¹³C₆-label provides a unique mass signature that can be readily detected by high-throughput mass spectrometry (HT-MS). genedata.com
HT-MS methods, such as those using acoustic ejection mass spectrometry or MALDI-TOF, are label-free (in the fluorescent sense) and can analyze thousands of samples per day, making them ideal for primary screening. genedata.combruker.com By combining stable isotope labeling with HTS, researchers can create highly efficient workflows to detect and identify reactive metabolites or the targets of reactive compounds. nih.gov For example, a mixture of labeled and unlabeled glutathione (B108866) can be used to trap reactive metabolites, with the resulting adducts showing a distinctive isotopic doublet in the mass spectrum, facilitating their unambiguous identification. nih.govthermofisher.com A similar strategy could be employed to screen for the covalent binding targets of this compound, providing insights into its mechanism of action or potential toxicity pathways.
Q & A
Q. What are the key considerations for synthesizing Phthalic-13C6 Anhydride with isotopic purity?
Methodological Answer: Synthesis of isotopically labeled compounds like this compound requires precise control over precursor selection (e.g., 13C-enriched benzene derivatives) and reaction conditions. For example, anhydride formation via dehydration of 13C-labeled phthalic acid should use catalysts like sulfuric acid under controlled temperatures (120–140°C). Isotopic purity must be verified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm ≥99% 13C incorporation .
Q. How can researchers characterize the structural and spectral properties of this compound?
Methodological Answer: Combine experimental techniques with computational modeling. For structural analysis:
- IR Spectroscopy : Compare experimental peaks (e.g., C=O stretching at ~1850 cm⁻¹) to theoretical data from density functional theory (DFT) .
- NMR : Use 13C-NMR to confirm isotopic labeling, with chemical shifts cross-referenced against non-labeled phthalic anhydride (e.g., carbonyl carbons at ~165–170 ppm) .
- X-ray crystallography for crystalline structure validation .
Q. What are the primary applications of this compound in tracer studies?
Methodological Answer: Its 13C labeling enables tracking in metabolic or polymerization pathways. For example:
- Polymer Chemistry : Monitor copolymerization kinetics with maleic anhydride using isotope-ratio mass spectrometry (IRMS) to quantify 13C incorporation .
- Environmental Studies : Trace degradation products in soil or water via liquid chromatography-tandem MS (LC-MS/MS) .
Advanced Research Questions
Q. How can isotopic effects influence reaction kinetics when using this compound in esterification reactions?
Methodological Answer: The 13C isotope may slightly alter reaction rates due to kinetic isotope effects (KIE). Design experiments to:
- Compare rate constants (k) between 12C and 13C analogs using pseudo-first-order kinetics.
- Use Arrhenius plots to assess activation energy differences.
- Validate findings with computational models (e.g., transition state theory in Gaussian software) .
Q. How to resolve contradictions in spectral data between experimental and theoretical models for this compound?
Methodological Answer: Discrepancies often arise from solvent effects or approximations in DFT. Mitigate by:
Q. What strategies optimize the use of this compound in quantitative metabolic flux analysis?
Methodological Answer: For accurate flux quantification:
- Use isotopomer spectral analysis (ISA) to model 13C distribution in metabolic intermediates.
- Pair with gas chromatography-MS (GC-MS) to detect low-abundance labeled metabolites.
- Account for natural abundance 13C corrections using software like IsoCor .
Methodological Challenges
Q. How to ensure reproducibility in synthesizing this compound across laboratories?
Methodological Answer: Adhere to standardized protocols (e.g., IS 5158 for phthalic anhydride synthesis) and document:
- Precursor sourcing (e.g., supplier-grade 13C compounds).
- Reaction conditions (temperature, humidity, catalyst purity).
- Analytical validation steps (e.g., MS calibration with certified reference materials) .
Q. What are the best practices for storing and handling this compound to prevent isotopic exchange?
Methodological Answer:
- Store in anhydrous, inert environments (argon-filled desiccators).
- Avoid prolonged exposure to moisture or acidic/basic conditions.
- Regularly test stored samples via NMR to detect isotopic dilution .
Data Interpretation and Reporting
Q. How to address potential biases in isotopic tracer studies using this compound?
Methodological Answer:
Q. What peer-review criteria are critical for studies involving this compound?
Methodological Answer: Ensure manuscripts include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
